
alpha-Methylbiphenyl-4-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylbiphenyl-4-acetic acid methyl ester, also known as Methyl-AMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug, ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. It has also been shown to have potential applications in the treatment of cancer, specifically as a chemopreventive agent. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of alpha-Methylbiphenyl-4-acetic acid methyl ester is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. alpha-Methylbiphenyl-4-acetic acid methyl ester has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential chemopreventive effects in cancer models. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective effects, including the ability to protect against oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied, making it a well-characterized compound. One limitation of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on alpha-Methylbiphenyl-4-acetic acid methyl ester. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its neuroprotective effects. Another area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could be conducted to explore its potential therapeutic applications in cancer and neurodegenerative diseases.
Conclusion:
alpha-Methylbiphenyl-4-acetic acid methyl ester is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, as well as potential chemopreventive and neuroprotective effects. While its exact mechanism of action is not fully understood, it is believed to act through the inhibition of COX enzymes and the production of ROS. While there are limitations to its use in lab experiments, alpha-Methylbiphenyl-4-acetic acid methyl ester remains a promising compound for future research in a variety of therapeutic areas.
Synthesemethoden
Alpha-Methylbiphenyl-4-acetic acid methyl ester can be synthesized through a multi-step process involving the reaction of ibuprofen with various reagents. The first step involves the conversion of ibuprofen to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form the corresponding amide. This amide is then subjected to a Hofmann rearrangement reaction to yield alpha-Methylbiphenyl-4-acetic acid methyl ester.
Eigenschaften
CAS-Nummer |
74647-99-7 |
|---|---|
Produktname |
alpha-Methylbiphenyl-4-acetic acid methyl ester |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI-Schlüssel |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Synonyme |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



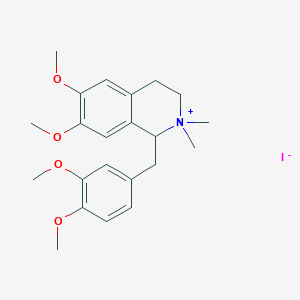
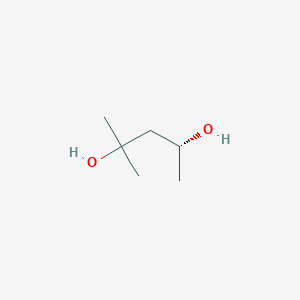
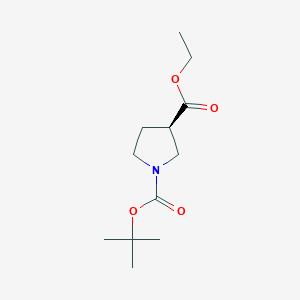
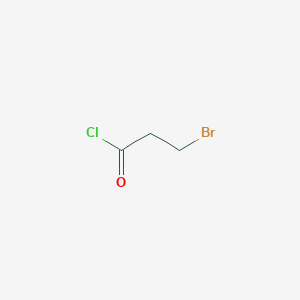
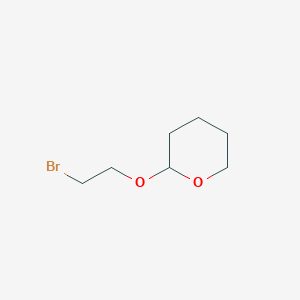

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)

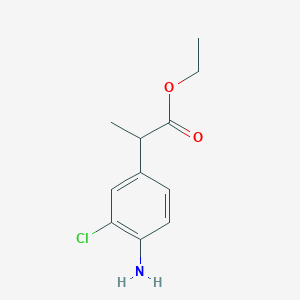
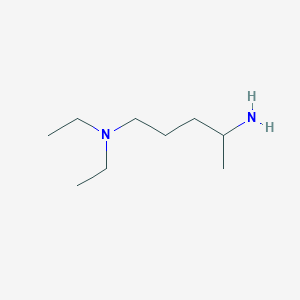
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
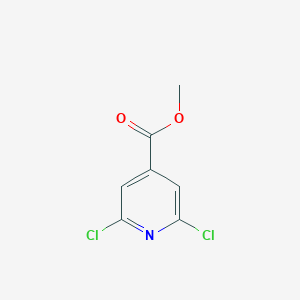
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)
